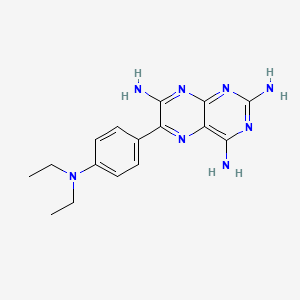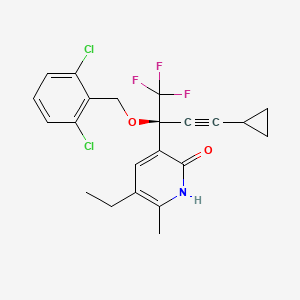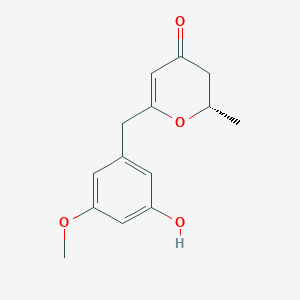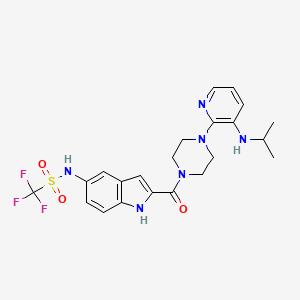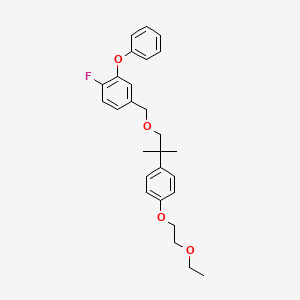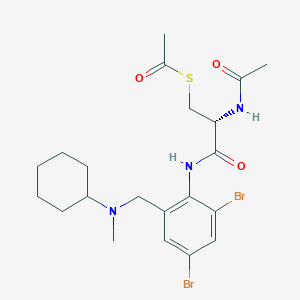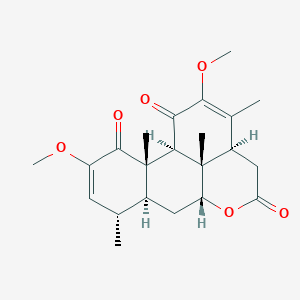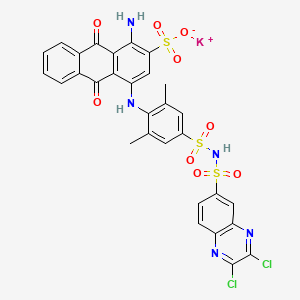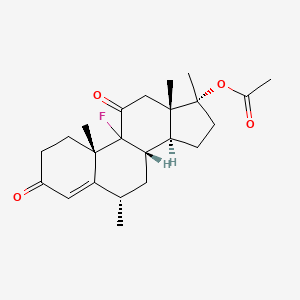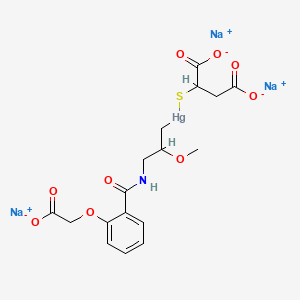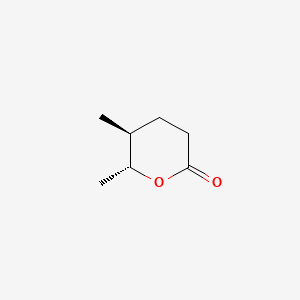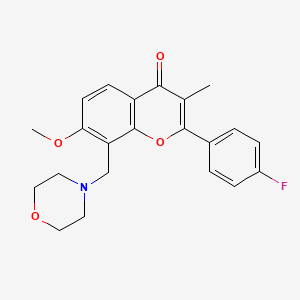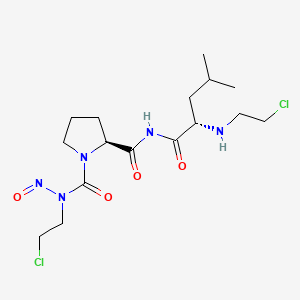
Citpressine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citpressine I is an organic compound belonging to the class of acridones, which are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . It is also known by its systematic name, 1,6-dihydroxy-3,5-dimethoxy-10-methylacridin-9-one . This compound has been isolated from the root bark of Citrus depressa, a plant species in the Rutaceae family .
Méthodes De Préparation
Citpressine I can be synthesized through various synthetic routes. One method involves the isolation from the root bark of Citrus depressa . The isolation process includes extraction and purification steps to obtain the pure compound. The synthetic route typically involves the use of organic solvents and chromatographic techniques to separate this compound from other alkaloids present in the plant material .
Analyse Des Réactions Chimiques
Citpressine I undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Citpressine I has several scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of acridone alkaloids . In biology, it has been investigated for its potential cytotoxic activities against human adenocarcinoma cell lines . In medicine, this compound and its derivatives are being explored for their potential therapeutic effects, including anti-cancer properties . Additionally, in the industry, this compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of Citpressine I involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by binding to cellular receptors and enzymes, leading to the modulation of various signaling pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Citpressine I is similar to other acridone alkaloids such as citracridone I, citracridone II, and prenylcitpressine . These compounds share a common acridone structure but differ in their substituent groups and specific chemical properties . This compound is unique due to its specific substitution pattern, which includes hydroxyl and methoxy groups at positions 1, 3, 5, and 6 of the acridone ring . This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
81525-58-8 |
|---|---|
Formule moléculaire |
C16H15NO5 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
1,6-dihydroxy-3,5-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-17-10-6-8(21-2)7-12(19)13(10)15(20)9-4-5-11(18)16(22-3)14(9)17/h4-7,18-19H,1-3H3 |
Clé InChI |
OQMSMWRXIZYYNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC(=C2)OC)O)C(=O)C3=C1C(=C(C=C3)O)OC |
melting_point |
183 - 185 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


